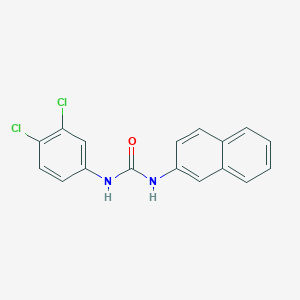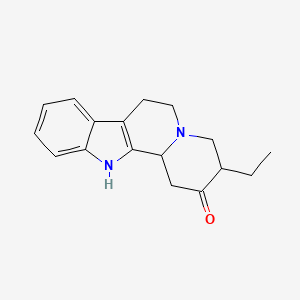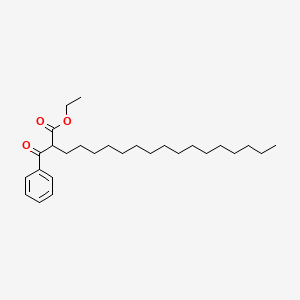
1-(3,4-Dichloro-phenyl)-3-naphthalen-2-yl-urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichloro-phenyl)-3-naphthalen-2-yl-urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dichlorophenyl group and a naphthalenyl group attached to a urea moiety
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dichloro-phenyl)-3-naphthalen-2-yl-urea typically involves a multi-step reaction process. One common method includes the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with naphthalen-2-amine to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound.
Analyse Chemischer Reaktionen
1-(3,4-Dichloro-phenyl)-3-naphthalen-2-yl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, with reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichloro-phenyl)-3-naphthalen-2-yl-urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichloro-phenyl)-3-naphthalen-2-yl-urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dichloro-phenyl)-3-naphthalen-2-yl-urea can be compared with other similar compounds, such as:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as a herbicide (DCMU), this compound inhibits photosynthesis by blocking electron flow in photosystem II.
4-(3,4-Dichloro-phenyl)-3-(3,4-dichloro-phenylamino)-4H-[1,2,4]thiadiazol-5-one: This compound has shown potent anticonvulsant activity and interacts with the γ-aminobutyric acid A receptor.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
130672-08-1 |
|---|---|
Molekularformel |
C17H12Cl2N2O |
Molekulargewicht |
331.2 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-3-naphthalen-2-ylurea |
InChI |
InChI=1S/C17H12Cl2N2O/c18-15-8-7-14(10-16(15)19)21-17(22)20-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H2,20,21,22) |
InChI-Schlüssel |
AWKBTABCMXZMQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine](/img/structure/B11966525.png)

![1-Benzyl-4-piperidinone 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone](/img/structure/B11966534.png)

![methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate](/img/structure/B11966543.png)


![allyl (2E)-2-(4-ethoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966565.png)
![N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11966584.png)

![5-(2-Methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966599.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11966605.png)


